Zotepine-d6 N-Oxide
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Overview
Description
Zotepine-d6 N-Oxide is a deuterated derivative of Zotepine, an atypical antipsychotic drug. Zotepine itself is known for its high affinity for dopamine and serotonin receptors, making it effective in the treatment of schizophrenia and other psychiatric disorders . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Zotepine.
Preparation Methods
The synthesis of Zotepine-d6 N-Oxide involves several steps:
Cyclization: The process begins with sulfo-phenylacetic acid as a raw material.
Condensation: The intermediate thia-heptanone undergoes a condensation reaction with chloroethyl dimethylamine in the presence of methyl isobutyl ketone as a solvent. This results in the formation of Zotepine.
Deuteration and Oxidation:
Chemical Reactions Analysis
Zotepine-d6 N-Oxide undergoes various chemical reactions, including:
Oxidation: Zotepine can be oxidized to form Zotepine N-Oxide.
Reduction: The compound can be reduced back to Zotepine under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly involving its chlorine atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically Zotepine and its various oxidized or reduced forms .
Scientific Research Applications
Zotepine-d6 N-Oxide has several applications in scientific research:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of Zotepine in the body.
Metabolic Pathways: Researchers use this compound to investigate the metabolic pathways and identify the metabolites of Zotepine.
Drug Development: The compound is valuable in the development of new antipsychotic drugs and in understanding the mechanisms of existing ones.
Mechanism of Action
Zotepine-d6 N-Oxide exerts its effects primarily through its interaction with dopamine and serotonin receptors. It acts as a dopamine antagonist with a high affinity for D1 and D2 receptors. Additionally, it shows strong antagonism for several serotonin receptors, including 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7 . These interactions inhibit the reuptake of noradrenaline and serotonin, contributing to its antipsychotic effects .
Comparison with Similar Compounds
Zotepine-d6 N-Oxide can be compared with other similar compounds such as:
Norzotepine: A major metabolite of Zotepine, known for its potent inhibition of norepinephrine reuptake.
Clozapine: Another atypical antipsychotic with a similar mechanism of action but different receptor affinity profiles.
Olanzapine: Similar to Zotepine in its dopamine and serotonin receptor antagonism but with different pharmacokinetic properties.
This compound is unique due to its deuterated nature, which makes it particularly useful in metabolic studies and pharmacokinetic research.
Properties
Molecular Formula |
C18H18ClNO2S |
---|---|
Molecular Weight |
353.9 g/mol |
IUPAC Name |
2-(3-chlorobenzo[b][1]benzothiepin-5-yl)oxy-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C18H18ClNO2S/c1-20(2,21)9-10-22-16-11-13-5-3-4-6-17(13)23-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3/i1D3,2D3 |
InChI Key |
IZIOJMRQCYPVQW-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl)(C([2H])([2H])[2H])[O-] |
Canonical SMILES |
C[N+](C)(CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-] |
Origin of Product |
United States |
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